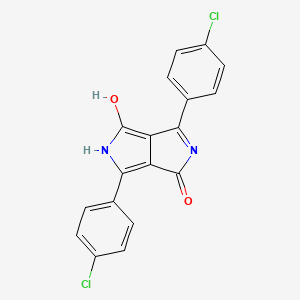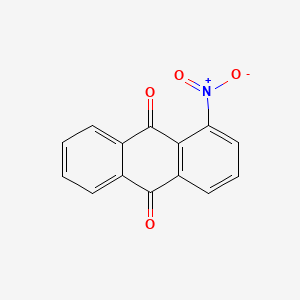
ムラングアチンジアセテート
概要
説明
Murrangatin diacetate is a natural product derived from the plant genus Murraya, which belongs to the Rutaceae family . It is a coumarin derivative with the molecular formula C19H20O7 and a molecular weight of 360.4 . This compound has garnered interest due to its potential biological activities, including anti-angiogenic and anti-tumor properties .
科学的研究の応用
Murrangatin diacetate has several scientific research applications:
作用機序
Target of Action
Murrangatin diacetate primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Murrangatin diacetate interacts with its target by inhibiting the activation of AKT . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 . The compound’s interaction with its targets results in changes in cellular processes, particularly those related to angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by Murrangatin diacetate is the AKT signaling pathway . By inhibiting the activation of AKT, Murrangatin diacetate disrupts the normal functioning of this pathway, leading to downstream effects such as the suppression of angiogenesis .
Result of Action
The molecular and cellular effects of Murrangatin diacetate’s action include the strong inhibition of the growth of subintestinal vessels in zebrafish embryos and the suppression of tumor conditioned media-induced angiogenic phenotypes . These phenotypes include cell proliferation, cell invasion, cell migration, and tube formation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of murrangatin diacetate typically involves the acetylation of murrangatin, a naturally occurring coumarin. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups present in murrangatin.
Industrial Production Methods: Industrial production of murrangatin diacetate may involve the extraction of murrangatin from plant sources followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like chloroform or ethyl acetate . The extracted murrangatin is then subjected to acetylation to produce murrangatin diacetate. The final product is purified using chromatographic techniques to achieve high purity levels.
化学反応の分析
Types of Reactions: Murrangatin diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of murrangatin diacetate.
Reduction: Reduction reactions can convert murrangatin diacetate into its reduced forms.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms of murrangatin .
類似化合物との比較
Murrangatin diacetate is structurally related to other coumarin derivatives such as:
Murrangatin: The parent compound from which murrangatin diacetate is derived.
Murralongin: Another coumarin derivative with similar biological activities.
Umbelliferone: A widely studied coumarin with various pharmacological properties.
Uniqueness: Murrangatin diacetate is unique due to its specific acetylated structure, which enhances its biological activity compared to its parent compound, murrangatin . Its ability to inhibit angiogenesis through the AKT pathway distinguishes it from other coumarin derivatives .
特性
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)





![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)







